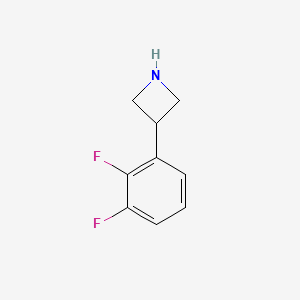
3-(2,3-Difluorophenyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-Difluorophenyl)azetidine is a chemical compound with the molecular formula C9H9F2N. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. The presence of the difluorophenyl group at the 3-position of the azetidine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Difluorophenyl)azetidine typically involves the reaction of 2,3-difluorobenzylamine with an appropriate azetidine precursor. One common method includes the use of a catalytic amount of gold(I) complex, such as Au(PPh3)(NTf2), in the presence of 3,5-dichloropyridine N-oxide and methanesulfonic acid. This reaction proceeds under mild conditions and yields the desired azetidine derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of microwave irradiation and solid supports like alumina can enhance the efficiency and yield of the reaction, making it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2,3-Difluorophenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the azetidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or potassium cyanide under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, amines, and various substituted azetidines, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-(2,3-Difluorophenyl)azetidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(2,3-Difluorophenyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the binding affinity and specificity of the compound, allowing it to modulate biological pathways effectively. The ring strain of the azetidine moiety also contributes to its reactivity, facilitating interactions with target molecules .
Comparaison Avec Des Composés Similaires
Azetidine: The parent compound without the difluorophenyl group.
3-Phenylazetidine: Similar structure but with a phenyl group instead of a difluorophenyl group.
2,3-Difluoroaniline: Contains the difluorophenyl group but lacks the azetidine ring.
Uniqueness: 3-(2,3-Difluorophenyl)azetidine is unique due to the presence of both the azetidine ring and the difluorophenyl group. This combination imparts distinct chemical and biological properties, making it more reactive and selective compared to its analogs .
Propriétés
IUPAC Name |
3-(2,3-difluorophenyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-8-3-1-2-7(9(8)11)6-4-12-5-6/h1-3,6,12H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRKNNCYYQNPRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=C(C(=CC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxaspiro[3.3]heptan-6-amine](/img/structure/B7968105.png)

![Tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B7968135.png)




![N,N-Dimethyl-4-[(propan-2-yl)sulfanyl]aniline](/img/structure/B7968163.png)



![N-{1-[(1S,4R)-bicyclo[2.2.1]heptan-2-yl]ethyl}-2-chloroacetamide](/img/structure/B7968188.png)

